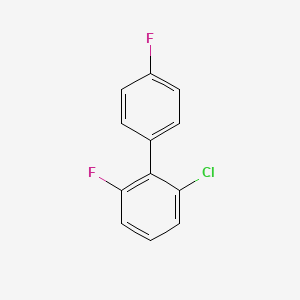
1-Chloro-3-fluoro-2-(4-fluorophenyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-fluoro-2-(4-fluorophenyl)benzene is an aromatic compound characterized by the presence of chlorine and fluorine atoms attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-3-fluoro-2-(4-fluorophenyl)benzene can be synthesized through various methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst.
Diazonium Salt Decomposition: This method involves the formation of diazonium salts from aniline derivatives, followed by their decomposition in the presence of fluorinating agents.
Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors can further enhance the production efficiency by providing better control over reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-3-fluoro-2-(4-fluorophenyl)benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the benzene ring with electrophiles.
Nucleophilic Aromatic Substitution: This reaction involves the substitution of halogen atoms on the benzene ring with nucleophiles.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as chlorine, bromine, and nitric acid are commonly used under acidic conditions.
Nucleophilic Aromatic Substitution: Reagents such as sodium hydroxide and ammonia are commonly used under basic conditions.
Major Products Formed:
Electrophilic Aromatic Substitution: Products include halogenated, nitrated, and sulfonated derivatives of this compound.
Nucleophilic Aromatic Substitution: Products include hydroxylated and aminated derivatives of this compound.
Applications De Recherche Scientifique
1-Chloro-3-fluoro-2-(4-fluorophenyl)benzene has various scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-Chloro-3-fluoro-2-(4-fluorophenyl)benzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound acts as an electron-rich aromatic system that undergoes substitution by electrophiles. In nucleophilic aromatic substitution reactions, the compound acts as an electron-deficient aromatic system that undergoes substitution by nucleophiles .
Comparaison Avec Des Composés Similaires
1-Chloro-3-fluoro-2-(4-fluorophenyl)benzene can be compared with other similar compounds, such as:
1-Chloro-2-fluorobenzene: This compound has a similar structure but lacks the additional fluorophenyl group, making it less complex and potentially less reactive.
1-Bromo-3-fluorobenzene: This compound has a bromine atom instead of a chlorine atom, which can affect its reactivity and chemical properties.
Uniqueness: this compound is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, as well as the additional fluorophenyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C12H7ClF2 |
|---|---|
Poids moléculaire |
224.63 g/mol |
Nom IUPAC |
1-chloro-3-fluoro-2-(4-fluorophenyl)benzene |
InChI |
InChI=1S/C12H7ClF2/c13-10-2-1-3-11(15)12(10)8-4-6-9(14)7-5-8/h1-7H |
Clé InChI |
AKGGBUWIEMZIDC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)C2=CC=C(C=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



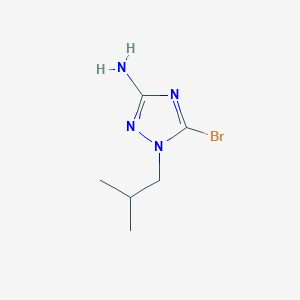
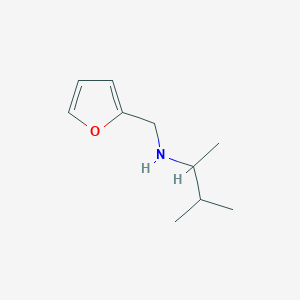
![2-[1-(Aminomethyl)cyclobutyl]-2-hydroxypropanal](/img/structure/B13169430.png)


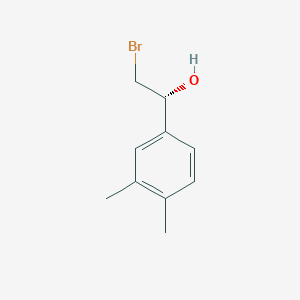
![5-[Methyl(2-methyloxolan-3-YL)amino]furan-2-carbaldehyde](/img/structure/B13169453.png)

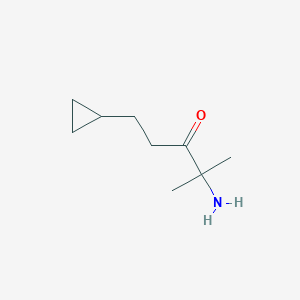

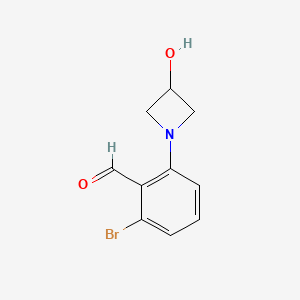
![2-{2-Azabicyclo[2.2.1]heptan-2-yl}pyridine-3-carbaldehyde](/img/structure/B13169482.png)

